2-Amino-N-cyclohexylbenzamide
Overview
Description
2-Amino-N-cyclohexylbenzamide is a compound of interest due to its structural and chemical characteristics which allow for diverse chemical reactions and applications in synthesis. This compound is involved in the synthesis of various heterocyclic compounds and demonstrates interesting chemical and physical properties due to its unique molecular structure.
Synthesis Analysis
The synthesis of N-Cyclohexyl-2-nitrobenzamide, a related compound, has been characterized by spectroscopic data and X-ray diffraction analysis, indicating its potential as a precursor for further chemical transformations (Saeed, Hussain, & Bolte, 2010). Moreover, the metal- and oxidant-free synthesis of quinazolinones from β-ketoesters with o-aminobenzamides via phosphorous acid-catalyzed cyclocondensation demonstrates the potential for efficient synthesis routes involving aminobenzamides (Li et al., 2015).
Molecular Structure Analysis
The molecular structure of N-Cyclohexyl-2-nitrobenzamide has been determined using X-ray diffraction, revealing a monoclinic space group and the importance of N–H⋯O hydrogen bonds in stabilizing the crystal packing (Saeed, Hussain, & Bolte, 2010). These structural features are crucial for understanding the reactivity and properties of similar aminobenzamide compounds.
Chemical Reactions and Properties
Several studies illustrate the chemical versatility of compounds similar to 2-Amino-N-cyclohexylbenzamide. For instance, the iodine-catalyzed reaction of 2-aminobenzamides with 1,3-cyclohexanediones at various temperatures yields structurally diversified products, showcasing the compound's reactivity under different conditions (Lu et al., 2013).
Physical Properties Analysis
The physical properties of 2-Amino-N-cyclohexylbenzamide derivatives can be inferred from related compounds. For instance, the synthesis and characterization of fluorescent β-cyclodextrins modified by isomeric aminobenzamides reveal interesting fluorescence behaviors, which could be analogous to the physical properties of 2-Amino-N-cyclohexylbenzamide derivatives (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties of 2-Amino-N-cyclohexylbenzamide and its derivatives can be explored through their reactions and transformations. Metal-free oxidative cyclization of 2-aminobenzamides with primary alcohols to synthesize quinazolinones showcases the compound's ability to participate in cyclization reactions, highlighting its chemical versatility (Sun et al., 2018).
Scientific Research Applications
Anticonvulsant Activity
2-Amino-N-cyclohexylbenzamide, a derivative of 4-aminobenzamides, has been studied for its anticonvulsant effects. In research conducted by Clark et al. (1984), it was found that N-cyclohexylbenzamide derivatives showed a significant protective index against maximal electroshock seizures in mice. This suggests potential applications in the development of new anticonvulsant drugs (Clark et al., 1984).
Synthesis of Quinazolinone Derivatives
A study by Safari and Gandomi-Ravandi (2013) explored the use of Co-CNTs as a catalyst in the cyclo-condensation of o-aminobenzamide with aldehydes for synthesizing 2-aryl-2,3-dihydroquinazolin-4(1H)-ones. This environmentally friendly method demonstrates the role of 2-Amino-N-cyclohexylbenzamide in the synthesis of quinazolinone derivatives, which are important in pharmaceutical chemistry (Safari & Gandomi-Ravandi, 2013).
Caspase Inhibitors in Cell Death
Benzamide derivatives of aspartic acid, including 2-amino derivatives of cyclohexyl and other carboxamide derivatives, have been claimed to inhibit cell death. As discussed in a patent by WO Cytovia (2001), these compounds can potentially be used in conditions where cell death is due to various factors like trauma, neurodegenerative disorders, or cardiovascular diseases. This highlights another significant application of 2-Amino-N-cyclohexylbenzamide in medical research (WO Cytovia, 2001).
Applications in Asymmetric Catalysis
Schiffers et al. (2006) described a method for the resolution of racemic 2-aminocyclohexanol derivatives, which are used in asymmetric catalysis. This process involves the use of 2-Amino-N-cyclohexylbenzamide derivatives, indicating their importance in catalytic reactions leading to high enantiomeric excess in products (Schiffers et al., 2006).
Histone Deacetylase Inhibitors in Cancer Therapy
Kiyokawa et al. (2010) synthesized new 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors, which showed promising results in reducing the volume of human colon cancer xenografts in mice. This research underlines the potential of 2-Amino-N-cyclohexylbenzamide derivatives in the development of cancer therapeutics (Kiyokawa et al., 2010).
Safety And Hazards
The safety information for 2-Amino-N-cyclohexylbenzamide includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-amino-N-cyclohexylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWGBTCRPVCUBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341997 | |
Record name | 2-Amino-N-cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexylbenzamide | |
CAS RN |
56814-11-0 | |
Record name | 2-Amino-N-cyclohexylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56814-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-N-cyclohexylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.